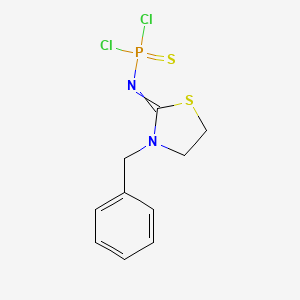
1-Propanone, 3-(3-hydroxypropoxy)-1,3-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 3-(3-hydroxypropoxy)-1,3-diphenyl- is an organic compound with a complex structure that includes both phenyl and hydroxypropoxy groups
Méthodes De Préparation
The synthesis of 1-Propanone, 3-(3-hydroxypropoxy)-1,3-diphenyl- typically involves the reaction of 1,3-diphenyl-1-propanone with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the hydroxypropoxy group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Propanone, 3-(3-hydroxypropoxy)-1,3-diphenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxypropoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Propanone, 3-(3-hydroxypropoxy)-1,3-diphenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Propanone, 3-(3-hydroxypropoxy)-1,3-diphenyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxypropoxy group can form hydrogen bonds with active sites, while the phenyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-Propanone, 3-(3-hydroxypropoxy)-1,3-diphenyl- include:
1-Propanone, 2-[1-(3-hydroxypropoxy)cyclohexyl]-1-phenyl-: Similar structure but with a cyclohexyl group instead of a phenyl group.
3-[4-(3-Hydroxypropoxy)-3,5-dimethylphenyl]-1-(3,5,5-trimethyl-4,5,6,7-tetrahydro-2-benzothiophen-1-yl)-1-propanone: Contains additional methyl and benzothiophen groups
Propriétés
Numéro CAS |
652146-06-0 |
|---|---|
Formule moléculaire |
C18H20O3 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
3-(3-hydroxypropoxy)-1,3-diphenylpropan-1-one |
InChI |
InChI=1S/C18H20O3/c19-12-7-13-21-18(16-10-5-2-6-11-16)14-17(20)15-8-3-1-4-9-15/h1-6,8-11,18-19H,7,12-14H2 |
Clé InChI |
OFSJTFIGQHMPAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)OCCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12527076.png)
![1-[(2S)-2-Ethenylpiperidin-1-yl]propan-1-one](/img/structure/B12527081.png)
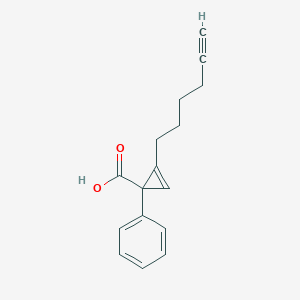
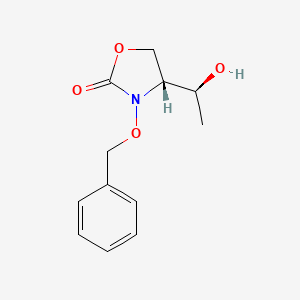
propanedinitrile](/img/structure/B12527122.png)
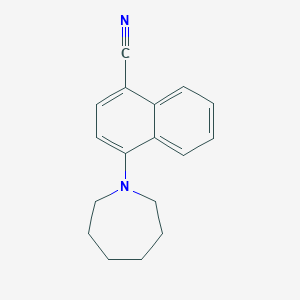
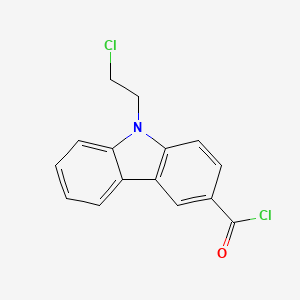
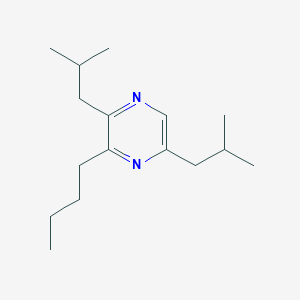
![1,1-Dichloro-4-[(cyclohexylmethyl)amino]-4-phenylbut-3-en-2-one](/img/structure/B12527146.png)
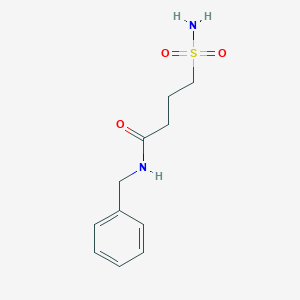
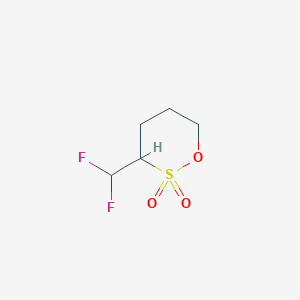
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(4-piperidinylmethyl)-](/img/structure/B12527154.png)
![5-Methyl-7-phenyl-2,3-dihydroimidazo[5,1-b][1,3]thiazole](/img/structure/B12527156.png)
